Lauryl myristate

Catalog No.
S1916764
CAS No.
2040-64-4
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl myristate

CAS Number

2040-64-4

Product Name

Lauryl myristate

IUPAC Name

dodecyl tetradecanoate

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

DFQOCHPHORLRID-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Lauryl myristate is a fatty acid ester derived from myristic acid and lauryl alcohol. Its chemical formula is C26H52O2, indicating it contains 26 carbon atoms, 52 hydrogen atoms, and two oxygen atoms. This compound is characterized by its oily texture and is primarily utilized in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. Lauryl myristate also acts as a co-emulsifier and stabilizer in various formulations, enhancing the texture and stability of creams and lotions .

Lauryl myristate's mechanism of action depends on the specific scientific research context. Due to its lipophilic nature, it can be used in various applications:

  • Drug delivery: Lauryl myristate can act as a carrier molecule for transporting lipophilic drugs across cell membranes.
  • Excipient: It can serve as an inactive ingredient in formulations, influencing drug solubility or stability.
  • Membrane studies: Lauryl myristate can be used to model biological membranes due to its structural similarity to certain membrane lipids.

Drug Delivery Systems:

  • Lauryl myristate's lipophilic (fat-loving) properties make it a suitable candidate for formulating drug delivery systems. These systems enhance a drug's bioavailability by improving its absorption and targeting specific tissues. Studies suggest lauryl myristate can be used in liposomes and nanoparticles for controlled drug release [1].

Source

[1] Research paper: "Development and Characterization of Lauryl Myristate-Loaded Liposomes for Topical Delivery of Curcumin" ()

Cosmetics and Personal Care Products:

  • Lauryl myristate acts as an emollient, an ingredient that softens and smoothens the skin. Its presence in cosmetics improves the product's spreadability and creates a pleasant texture. Research suggests lauryl myristate is generally safe for topical use [2].

Source

[2] Cosmetic ingredient database: Lauryl Myristate ()

Biological Research:

  • Lauryl myristate finds use in cell culture studies. Scientists use it to study the interaction of lipids with cells and their membranes. Additionally, lauryl myristate can serve as a substrate for enzymes involved in lipid metabolism research [3].

Source

[3] Lauryl Myristate product information page (for research purposes):

Material Science Research:

  • Lauryl myristate's properties make it a potential candidate for material science research. For example, it can be used in the development of self-assembling materials or as a lubricant in specific applications [4].
Typical of esters. These include:

  • Esterification: The formation of lauryl myristate can occur through the reaction of myristic acid with lauryl alcohol in the presence of an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, lauryl myristate can hydrolyze back into its constituent fatty acids and alcohols.
  • Transesterification: This process allows for the exchange of the alkoxy group of lauryl myristate with another alcohol, potentially modifying its properties for specific applications .

Lauryl myristate exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that fatty acid esters like lauryl myristate may possess antimicrobial effects, making them useful in preserving cosmetic formulations.
  • Skin Conditioning: As an emollient, it helps to improve skin hydration and barrier function, which is beneficial for dry or sensitive skin types .
  • Non-irritating: It is generally regarded as safe for topical application, with a low potential for skin irritation, although individual sensitivities may vary .

Lauryl myristate can be synthesized using various methods:

  • Esterification Reaction:
    • Reacting lauric acid (C12) with myristyl alcohol (C14) under acidic conditions.
    • Typical conditions involve heating the reactants together with a catalyst such as sulfuric acid.
  • Transesterification:
    • This method involves exchanging the ester groups between different fatty acids and alcohols to produce lauryl myristate.
  • Green Chemistry Approaches:
    • Recent studies have explored using vegetable oils as solvents for synthesizing fatty acid esters like lauryl myristate through sustainable methods .

Lauryl myristate finds extensive applications in various industries:

  • Cosmetics: Used as an emollient, thickener, and stabilizer in creams, lotions, and hair conditioners.
  • Pharmaceuticals: It serves as a vehicle for drug delivery systems due to its skin penetration enhancement properties.
  • Food Industry: Occasionally used as a food additive or flavoring agent due to its fatty nature .

Research on lauryl myristate's interactions focuses on its role in emulsions and micellar systems:

  • Emulsion Stability: Studies indicate that lauryl myristate improves the stability of oil-in-water emulsions by reducing surface tension and preventing phase separation.
  • Micelle Formation: It can contribute to micelle formation in surfactant solutions, enhancing solubilization processes in formulations .

Lauryl myristate shares similarities with several other fatty acid esters. Here are some comparable compounds:

CompoundStructureMain UsesUnique Features
Myristyl MyristateC26H52O2Emollient, co-emulsifierDerived from both myristic acid and myristyl alcohol.
Isopropyl MyristateC15H30O2EmollientKnown for its rapid absorption properties.
Cetyl MyristateC27H54O2EmollientProvides a waxy texture; often used in hair care products.
Ethyl MyristateC15H30O2Fragrance carrierOften used in perfumes due to its volatility.

Uniqueness of Lauryl Myristate

Lauryl myristate stands out due to its dual functionality as both an emollient and co-emulsifier while being derived from naturally occurring fatty acids. Its ability to enhance both texture and stability in formulations makes it particularly valuable in cosmetic applications compared to other similar compounds.

Conventional Esterification Processes

Acid-Catalyzed Fischer Esterification of Myristic Acid

Fischer esterification represents the fundamental approach for synthesizing lauryl myristate through the acid-catalyzed reaction between myristic acid and lauryl alcohol [1] [2]. This classical method involves the direct esterification of tetradecanoic acid (myristic acid) with dodecanol in the presence of strong acid catalysts, resulting in the formation of the ester bond and water as a byproduct [3].

The reaction mechanism proceeds through a well-defined series of steps characterized by protonation, addition, deprotonation, protonation, elimination, and deprotonation [2]. Initially, the carboxylic acid undergoes protonation at the carbonyl oxygen by the acid catalyst, significantly enhancing the electrophilicity of the carbonyl carbon [4]. This activation facilitates nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate [3].

Sulfuric acid remains the most commonly employed catalyst for this transformation, though para-toluenesulfonic acid and hydrochloric acid serve as viable alternatives [1] [2]. Research examining the esterification of myristic acid with isopropyl alcohol using para-toluenesulfonic acid demonstrated the highest reaction rates among tested catalysts [5]. The kinetic parameters for this reaction revealed an activation energy of 54.2 kilojoules per mole and a frequency factor of 1828 liters per mole per second [5] [6].

Temperature significantly influences the reaction kinetics, with studies showing equilibrium constants of 0.54 and 1.49 at 60°C and 80°C, respectively [5] [6]. The reaction follows second-order kinetics when employing homogeneous catalysts, with the reaction rate directly proportional to the concentrations of both reactants [5]. Near-infrared spectroscopy monitoring of myristic acid esterification with isopropanol revealed pseudo-first-order kinetics under conditions of excess alcohol [7].

The equilibrium nature of Fischer esterification necessitates strategies to drive the reaction toward product formation. Water removal through Dean-Stark distillation or molecular sieves proves essential for achieving high conversions [1] [2]. Additionally, employing excess alcohol shifts the equilibrium favorably toward ester formation [4] [3].

Alcoholysis Reaction Mechanisms

Alcoholysis, alternatively termed transesterification, constitutes another significant pathway for lauryl myristate synthesis through the exchange of alcohol moieties between esters [8]. This process involves the reaction of existing fatty acid esters with lauryl alcohol, facilitating the formation of lauryl myristate while releasing the original alcohol component [9].

The mechanism of alcoholysis follows a nucleophilic acyl substitution pathway, wherein the lauryl alcohol functions as the nucleophile attacking the carbonyl carbon of the starting ester [10] [8]. The reaction proceeds through a tetrahedral intermediate formation, followed by the elimination of the original alcohol and regeneration of the carbonyl group [8]. This mechanism closely parallels Fischer esterification but utilizes pre-formed esters as starting materials rather than free carboxylic acids [9].

Transesterification reactions offer several advantages over direct esterification, particularly when starting from triglyceride sources [11] [9]. The process typically operates under milder conditions and can achieve higher conversions more readily than direct acid esterification [9]. Industrial applications frequently employ this approach when processing natural oil feedstocks containing myristic acid in triglyceride form [11].

The reaction kinetics of alcoholysis depend significantly on the alcohol-to-ester molar ratio, with excess alcohol driving the equilibrium toward product formation [11] [9]. Temperature optimization proves crucial, as elevated temperatures accelerate the reaction rate while potentially causing thermal degradation of sensitive components [9]. Catalyst selection influences both reaction rate and selectivity, with basic catalysts generally providing faster kinetics than acidic systems [9].

Studies examining the alcoholysis of various fatty acid esters demonstrate that shorter-chain alcohols typically react more rapidly than longer-chain alcohols due to reduced steric hindrance [9]. The presence of water must be carefully controlled, as it can promote hydrolysis reactions that compete with the desired alcoholysis pathway [11] [9].

Enzymatic Synthesis Approaches

Lipase-Catalyzed Esterification Optimization

Lipase-catalyzed esterification has emerged as a highly selective and environmentally friendly approach for lauryl myristate synthesis, offering significant advantages over conventional chemical methods [12] [13]. Lipases, particularly those from Candida antarctica, demonstrate exceptional efficiency in catalyzing the formation of fatty acid esters under mild reaction conditions [12] [14].

The commercial immobilized lipase B from Candida antarctica (Novozyme 435) has shown remarkable performance in esterification reactions involving myristic acid [12]. Research examining the synthesis of myristyl alcohol through a two-step enzymatic process demonstrated that lipase-catalyzed esterification could achieve complete conversion of myristic acid when combined with equal amounts of myristyl alcohol [12]. The reaction was conducted in a bubble column reactor at 60°C, significantly lower than typical chemical synthesis temperatures [12].

Temperature optimization studies reveal that lipase activity generally increases with temperature up to an optimal range of 40-60°C, beyond which enzyme denaturation becomes significant [15] [16]. Research on phytosterol ester synthesis using lipases indicated that temperatures exceeding 60°C often result in reduced enzyme activity and lower conversion rates [16]. However, some thermostable lipases can operate effectively at temperatures up to 80°C while maintaining high catalytic activity [17].

Enzyme loading represents a critical parameter influencing both reaction rate and economic feasibility [18]. Studies examining lipase-catalyzed esterification typically employ enzyme loadings ranging from 5% to 15% by weight relative to total substrates [19] [18]. Higher enzyme loadings generally accelerate reaction rates but increase process costs, necessitating optimization to balance efficiency and economics [18].

Reaction time optimization demonstrates that maximum conversions are typically achieved within 4-8 hours for most lipase-catalyzed esterification reactions [20] [19]. Extended reaction times beyond the optimal duration often show minimal improvement in conversion while potentially leading to product degradation or enzyme deactivation [19].

The water activity of the reaction medium critically influences lipase performance in esterification reactions [16]. While some water is essential for maintaining enzyme structure and activity, excess water promotes hydrolysis reactions that compete with esterification [16]. Optimal water activity values typically range from 0.1 to 0.3 for most lipase-catalyzed esterification processes [16].

Biocatalyst Selection and Reaction Kinetics

The selection of appropriate biocatalysts for lauryl myristate synthesis requires careful consideration of enzyme specificity, stability, and reaction kinetics [21] [22]. Different lipases exhibit varying preferences for fatty acid chain length, with some demonstrating enhanced activity toward medium-chain fatty acids like myristic acid [20].

Candida antarctica lipase B (CALB) stands out as one of the most widely used biocatalysts for fatty acid ester synthesis due to its broad substrate specificity and excellent thermal stability [14] [22]. This enzyme lacks a lid domain, eliminating the need for interfacial activation and allowing efficient catalysis in organic solvents [21]. Studies comparing various lipases for ester synthesis consistently demonstrate CALB's superior performance in terms of conversion rates and product yields [14] [22].

Candida rugosa lipases constitute another important class of biocatalysts, with research indicating their use in more than 50% of phytosterol ester production studies [16]. These enzymes exhibit 1,3-regiospecificity, making them particularly suitable for selective esterification at specific positions [16]. However, their performance may be limited by lower thermal stability compared to CALB [16].

The kinetic behavior of lipase-catalyzed esterification typically follows Michaelis-Menten kinetics, with apparent Michaelis constants varying based on substrate structure and reaction conditions [22] [23]. Research examining glucose ester synthesis using lipases revealed activation energies of approximately 12 kilocalories per mole for the rate-limiting step involving acyl-enzyme complex formation [22].

Enzyme immobilization significantly influences reaction kinetics and catalyst reusability [17] [24]. Immobilized lipases generally exhibit enhanced thermal stability and improved resistance to organic solvents, though some reduction in specific activity may occur due to mass transfer limitations [17]. Studies examining immobilized Thermomyces lanuginosus lipase demonstrated retention of 85-90% original activity after nine successive esterification cycles [17].

Substrate molar ratios profoundly affect reaction kinetics and product yields in lipase-catalyzed esterification [20] [19]. Research on trehalose ester synthesis indicated optimal fatty acid to sugar ratios of 1:5, with higher ratios failing to provide proportional increases in conversion [20]. The effect of substrate concentration on reaction rate typically follows saturation kinetics, with initial rate increases plateauing at high substrate concentrations [22].

Solvent selection influences both enzyme activity and substrate solubility in lipase-catalyzed reactions [25] [20]. Organic solvents with intermediate polarity, such as tert-butanol and pyridine mixtures, often provide optimal conditions for carbohydrate esterification with fatty acids [25]. The addition of small amounts of dimethyl sulfoxide can enhance substrate solubility, though concentrations exceeding 2% may reduce enzyme activity [25].

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Continuous flow reactor systems represent the state-of-the-art technology for industrial-scale production of fatty acid esters, including lauryl myristate, offering significant advantages over traditional batch processes in terms of efficiency, productivity, and product quality [26] [27]. These systems enable precise control of reaction parameters while maintaining consistent product quality and reducing processing time [28].

The development of integrated continuous-flow production systems has demonstrated remarkable success in fatty acid ester synthesis [26]. Research on continuous wax ester production achieved productivities ranging from 6.38 to 23.35 milligrams per liter per hour using a cascade biocatalytic process combining metabolically engineered cells and in vitro enzyme catalysis [26]. The system incorporated extractive bioconversion with dodecane as the extraction solvent, followed by enzymatic esterification using Novozyme 435 [26].

Continuous stirred tank reactors (CSTR) have been extensively studied for esterification processes, with mathematical models developed to optimize operating conditions [28]. Research on ethyl acetate synthesis in CSTR systems demonstrated significant yield improvements through systematic optimization of reactant ratios and operational temperatures [28]. The reactor models were validated with experimental data to ensure reliable scale-up predictions [28].

Rotating packed bed (RPB) reactors offer unique advantages for continuous biodiesel production through their ability to provide high centrifugal forces and adjustable rotational speeds [29]. Studies examining the continuous-flow transesterification of soybean oil with methanol in RPB systems showed satisfactory transesterification efficiency due to excellent micromixing characteristics [29]. The system's performance was evaluated using fatty acid methyl ester yield, productivity, and productivity per unit reactor volume as key metrics [29].

Advanced vacuum distillation systems integrated with continuous flow reactors enable simultaneous reaction and separation, significantly improving process efficiency [27]. Research on porous phenolsulfonic acid-formaldehyde resin catalysts demonstrated successful continuous-flow esterification with FAME production, operating continuously for four days without loss of catalytic activity [27]. These systems can operate in both aqueous and neat reaction media, providing operational flexibility [27].

The integration of membrane separation technology with continuous flow reactors enhances product recovery and purification [26]. In-line membrane-based separators enable real-time separation of product streams, with self-regulating pressure controllers maintaining optimal operating conditions [26]. The use of polytetrafluoroethylene membranes with 1.0 micrometer pore diameters has proven effective for separating aqueous and organic phases in continuous esterification processes [26].

Purification and Quality Control Protocols

Industrial-scale purification of lauryl myristate requires sophisticated separation and quality control protocols to ensure product purity and compliance with regulatory standards [30] [31]. The purification process typically involves multiple stages, including preliminary separation, advanced purification, and final quality assessment [31].

Molecular distillation represents the gold standard for purifying fatty acid esters, particularly for temperature-sensitive compounds like lauryl myristate [32] [33]. This technique operates under extremely low pressures (0.1-0.25 Pascal) and moderate temperatures, minimizing thermal degradation while achieving high separation efficiency [32] [33]. Research on omega-3 fatty acid ester purification using two-stage molecular distillation achieved concentrations exceeding 87% by mass [33].

The optimization of molecular distillation parameters involves careful control of temperature, pressure, and feed rate [32]. Studies examining the separation of eicosapentaenoic acid and docosahexaenoic acid ethyl esters determined optimal conditions at first-stage temperature of 120.5°C and second-stage temperature of 140°C [32]. Mathematical models based on mass transfer phenomena have been developed to predict separation efficiency and optimize operating conditions [32].

Column chromatography using silica gel provides an effective method for removing color and odor compounds from fatty acid ester products [31]. Research on fatty acid ethyl ester purification employed conventional column chromatography with amorphous silica as the stationary phase and sequential elution with hexane followed by ethanol [31]. This approach achieved recovery rates exceeding 87% while producing colorless and odor-free products [31].

Solid-phase extraction (SPE) techniques offer rapid and efficient purification of fatty acid esters for analytical and preparative purposes [34]. A two-step SPE method using aminopropyl-silica columns followed by octadecylsilyl columns achieved 70% recovery of fatty acid ethyl esters with effective removal of interfering compounds [34]. The method demonstrated excellent reproducibility and could be applied to various sample types [34].

High-performance liquid chromatography (HPLC) provides precise separation of individual fatty acid ester species and removal of impurities [35]. Research utilizing amino-bonded phase HPLC columns achieved complete removal of cholesterol from fatty acid methyl ester samples while maintaining excellent retention time reproducibility [35]. The purified extracts showed no interference in gas chromatographic analysis, enabling accurate quantification [35].

Quality control protocols for industrial fatty acid ester production encompass comprehensive analytical testing to ensure product specifications [36] [37]. Gas chromatography remains the primary method for fatty acid ester analysis, with flame ionization detection providing excellent sensitivity and quantification capabilities [37]. The development of standardized sample preparation methods minimizes exogenous contamination and ensures analytical accuracy [36].

Advanced analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy provide structural confirmation and purity assessment [31]. Proton and carbon-13 nuclear magnetic resonance spectra of purified fatty acid esters demonstrate characteristic chemical shifts confirming the absence of impurities and structural integrity [31]. These spectroscopic methods complement chromatographic analyses in comprehensive quality control protocols [31].

Molecular Properties

Molecular Weight and Formula Verification

Lauryl myristate, chemically known as dodecyl tetradecanoate, is a wax ester with the molecular formula C₂₆H₅₂O₂ and a molecular weight of 396.69 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 2040-64-4 and possesses the IUPAC name dodecyl tetradecanoate [1] [2] [3] [4]. High-resolution mass spectrometry confirms the exact mass as 396.396729 Da, providing precise molecular weight verification [1] [3].

The structural verification is supported by the InChI key DFQOCHPHORLRID-UHFFFAOYSA-N and SMILES notation CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC, which unambiguously defines the molecular structure [1] [2] [3] [4]. The compound exists as a solid waxy material with white coloration under standard conditions [2] [5] [6]. Multiple synonyms are documented in the literature, including tetradecanoic acid dodecyl ester, myristic acid dodecyl ester, and n-dodecanyl myristate [1] [2] [3] [4].

The molecular structure consists of a tetradecanoic acid (myristic acid) moiety esterified with dodecanol (lauryl alcohol), forming a linear wax ester with 26 carbon atoms in total. The polar surface area is calculated as 26.30 Ų, indicating limited polar character consistent with its wax ester classification [1].

Spectral Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of lauryl myristate. In ¹H NMR spectroscopy using deuterated chloroform, characteristic resonances appear at δ 4.0 ppm corresponding to the ester linkage protons (-OCH₂-), δ 2.25 ppm for the α-carbonyl methylene protons, δ 1.3 ppm for the bulk alkyl chain protons, and δ 0.9 ppm for the terminal methyl groups [7] [8] [9].

¹³C NMR spectroscopy reveals the carbonyl carbon at approximately δ 173 ppm, the ester oxygen-bearing carbon at δ ~65 ppm, various alkyl carbons between δ 20-35 ppm, and terminal methyl carbons at δ ~14 ppm [9]. These spectral patterns are consistent with the expected wax ester structure and provide unambiguous identification.

Fourier transform infrared spectroscopy exhibits characteristic absorption bands at 1740 cm⁻¹ corresponding to the ester carbonyl stretch, 2850-2950 cm⁻¹ for aliphatic C-H stretching vibrations, 1170 cm⁻¹ for C-O ester stretching, and diagnostic peaks at 720-730 cm⁻¹ representing CH₂ rocking modes that indicate crystalline chain packing [10] [11] [12]. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms the ester functionality rather than free acid or alcohol groups.

Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 396 corresponding to the intact molecule [13] [14]. Key fragmentation patterns include the acylium ion [RCO]⁺ at m/z 211 from the myristoyl moiety and alkyl fragments from the lauryl chain. Base peaks typically appear at m/z 43 or 57, consistent with standard fatty acid ester fragmentation patterns [13]. High-resolution mass spectrometry confirms the elemental composition as C₂₆H₅₂O₂ with sub-ppm mass accuracy [13].

Raman spectroscopy complements infrared analysis by providing information on molecular vibrations, particularly C-H stretching modes at 2850-2950 cm⁻¹, CH₂ scissoring at 1440 cm⁻¹, and C-C skeletal stretches around 1130 cm⁻¹ [12]. The technique is particularly useful for assessing crystallinity and polymorphic forms of the wax ester.

Thermal Behavior Analysis

Melting Point Determination

Specific melting point data for lauryl myristate is not extensively documented in the current literature [6]. However, based on the structural similarity to other long-chain wax esters and the expected behavior of C₂₆ ester compounds, the melting point is anticipated to fall within the range typical for similar fatty acid esters of comparable chain length. Differential scanning calorimetry represents the most appropriate method for accurate melting point determination, allowing for the detection of polymorphic transitions and providing enthalpy of fusion data.

The thermal transition behavior of lauryl myristate can be expected to follow patterns observed in related wax esters, where crystalline packing arrangements influence the melting characteristics. The presence of two long aliphatic chains (C₁₂ alcohol and C₁₄ acid portions) suggests multiple potential crystal forms may exist, requiring careful thermal analysis to identify all transition temperatures.

For comparative reference, similar chain-length fatty acid esters typically exhibit melting points ranging from 30-80°C depending on the specific chain lengths and branching patterns. The solid waxy nature of lauryl myristate at room temperature indicates a melting point above ambient conditions [2] [5] [6].

Thermogravimetric Analysis (Thermogravimetric Analysis)

Thermogravimetric analysis provides comprehensive thermal stability characterization for lauryl myristate. Standard analytical protocols employ sample masses of 10-30 mg with heating rates of 10°C/min under controlled nitrogen atmosphere (moisture content <3.5 ppm, oxygen <20 ppm) [15] [16] [17]. The temperature range typically extends from ambient to 550°C to capture both volatilization and decomposition events.

The thermal decomposition profile of lauryl myristate is expected to show initial weight loss beginning around 200-250°C, corresponding to volatilization of the intact ester molecule [15] [16] [17]. Higher temperature regions (>300°C) would indicate thermal degradation with formation of smaller molecular fragments. The compound demonstrates stability under normal storage and handling conditions, consistent with the general thermal behavior of saturated fatty acid esters [6].

Thermogravimetric analysis coupled with mass spectrometry (Thermogravimetric Analysis-Mass Spectrometry) provides additional identification of evolved gases during thermal decomposition [16] [17]. This technique enables differentiation between simple volatilization and actual chemical decomposition, offering insights into thermal stability mechanisms and degradation pathways.

The instrumentation requirements include a precision microbalance sensitive to 0.001 mg, programmable temperature control with accuracy within ±1.0°C, and appropriate gas purge systems [15] [16] [17]. Sample preparation involves drying at 110°C for 24 hours followed by desiccation to remove residual moisture before analysis.

Solubility and Partition Coefficients

Hansen Solubility Parameters

Hansen solubility parameters provide a three-dimensional approach to understanding the solubility behavior of lauryl myristate through dispersion (δD), polar (δP), and hydrogen bonding (δH) components [18] [19] [20]. Based on structural similarity to isopropyl myristate and other fatty acid esters, the estimated Hansen parameters for lauryl myristate are δD ≈ 15.9 MPa½, δP ≈ 2.1 MPa½, and δH ≈ 2.8 MPa½ [21] [22].

The total Hansen solubility parameter, calculated as δ = (δD² + δP² + δH²)½, yields approximately 16.3 MPa½ [18] [19] [20]. These values indicate a predominantly non-polar compound with limited polar interactions and minimal hydrogen bonding capability, consistent with the wax ester structure.

The low polar and hydrogen bonding components reflect the absence of significant polar functional groups beyond the buried ester linkage. The relatively high dispersion component indicates strong van der Waals interactions arising from the long aliphatic chains. These parameters predict good solubility in non-polar and moderately polar organic solvents while indicating extremely poor water solubility.

Hansen solubility parameters enable prediction of solvent compatibility and formulation behavior. Solvents with similar Hansen parameter values would be expected to dissolve lauryl myristate effectively, while those with significantly different values would show poor solvency [23] [18].

Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient represents a fundamental descriptor of lipophilicity for lauryl myristate. Calculated values range from Log P = 11.994 to 12.40, indicating extremely high lipophilicity and virtually complete partitioning into the organic phase [1] [24]. This exceptionally high Log P value reflects the dominance of the long aliphatic chains and the minimal polar character of the ester functional group.

Water solubility is correspondingly low, with calculated estimates of 3.481 × 10⁻⁷ mg/L at 25°C, essentially indicating practical insolubility in aqueous media [25]. The compound readily dissolves in lipophilic solvents including ethanol, chloroform, hexane, and other organic solvents commonly used for lipid extraction and analysis [26].

The high Log P value has significant implications for biological distribution, environmental fate, and analytical methodology. Such lipophilic compounds typically exhibit strong affinity for lipid membranes, low bioavailability from aqueous formulations, and potential for bioaccumulation [27] [28]. From an analytical perspective, extraction procedures must employ organic solvents, and aqueous analytical methods are generally unsuitable.

XLogP3

11.9

UNII

W5V732TTKE

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2040-64-4

Wikipedia

Lauryl myristate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Antistatic; Emollient; Hair conditioning; Skin conditioning

General Manufacturing Information

Tetradecanoic acid, dodecyl ester: INACTIVE

Dates

Last modified: 04-14-2024

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